molecular formula C25H22N2O5 B12022042 2-Methoxy-4-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl 3-phenylacrylate CAS No. 767335-88-6

2-Methoxy-4-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl 3-phenylacrylate

Cat. No.: B12022042
CAS No.: 767335-88-6
M. Wt: 430.5 g/mol
InChI Key: BDUOZXLPLDPQMT-WGICJODHSA-N
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Description

2-Methoxy-4-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl 3-phenylacrylate is a complex organic compound with the molecular formula C25H22N2O5 and a molecular weight of 430.464 g/mol . This compound is known for its unique structure, which includes methoxy, benzoyl, carbohydrazonoyl, and phenylacrylate groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-Methoxy-4-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often require specialized equipment and stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

2-Methoxy-4-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl 3-phenylacrylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles .

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the compound, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methoxy-4-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl 3-phenylacrylate has a wide range of scientific research applications :

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves its interaction with specific molecular targets and pathways . The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

2-Methoxy-4-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl 3-phenylacrylate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the specific substituents attached to the benzoyl and phenylacrylate groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

767335-88-6

Molecular Formula

C25H22N2O5

Molecular Weight

430.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C25H22N2O5/c1-30-21-12-10-20(11-13-21)25(29)27-26-17-19-8-14-22(23(16-19)31-2)32-24(28)15-9-18-6-4-3-5-7-18/h3-17H,1-2H3,(H,27,29)/b15-9+,26-17+

InChI Key

BDUOZXLPLDPQMT-WGICJODHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C=CC3=CC=CC=C3)OC

Origin of Product

United States

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